molecular formula C12H10I3N2NaO4 B161685 Sodium iodamide CAS No. 10098-82-5

Sodium iodamide

Cat. No.: B161685
CAS No.: 10098-82-5
M. Wt: 649.92 g/mol
InChI Key: SJOULNBNMIRTRG-UHFFFAOYSA-M
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Description

It is particularly useful in imaging the uterus and fallopian tubes . The compound is known for its high iodine content, which makes it effective in blocking X-rays and providing clear imaging results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium iodamide involves the iodination of a benzene ring, which can be achieved through substitution or addition reactions. The benzene ring is activated by electronegative groups, typically amine groups, to facilitate the iodination process . The reaction conditions often involve the use of iodine and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade compound.

Chemical Reactions Analysis

Types of Reactions

Sodium iodamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iodine.

    Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.

    Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions are typically carried out in aqueous or organic solvents, with temperature and pH being carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodinated benzoic acids, while substitution reactions can produce halogenated derivatives of the original compound.

Scientific Research Applications

Sodium iodamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Iohexol
  • Iodixanol
  • Ioversol

Comparison

The physicochemical properties, such as viscosity and osmolality, of these compounds can vary based on their chemical structures, iodine content, and ionic or non-ionic characteristics . Sodium iodamide’s specific formulation and iodine content make it particularly suitable for its intended medical applications.

Properties

CAS No.

10098-82-5

Molecular Formula

C12H10I3N2NaO4

Molecular Weight

649.92 g/mol

IUPAC Name

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate

InChI

InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1

InChI Key

SJOULNBNMIRTRG-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]

SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]

10098-82-5

Synonyms

Iodamide
Iodamide Sodium
Iodomiron
Odiston
Uromiro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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